molecular formula C21H22N4O4 B2503552 3-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-1-(2-ethoxyphenyl)urea CAS No. 1797639-52-1

3-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-1-(2-ethoxyphenyl)urea

Numéro de catalogue: B2503552
Numéro CAS: 1797639-52-1
Poids moléculaire: 394.431
Clé InChI: KXHRQPIFBKYXHO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-{1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-1-(2-ethoxyphenyl)urea is a synthetic compound of significant interest in medicinal chemistry research due to its pyrazolyl-urea core structure. The pyrazolyl-urea scaffold is recognized as a privileged framework in drug discovery . Molecules featuring this scaffold have demonstrated a wide spectrum of potential biological activities, including protein kinase inhibition, and have been investigated for anti-pathogenic and anticarcinogenic properties . The urea moiety is particularly valuable for its ability to act as both a hydrogen bond donor and acceptor, facilitating specific interactions with various biological protein targets . This compound is intended for research applications only. It is not approved for use in humans or animals and must not be utilized for diagnostic, therapeutic, or any other personal purposes. Researchers are responsible for understanding the regulatory requirements of their institution and jurisdiction concerning the handling of such chemical entities.

Propriétés

IUPAC Name

1-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-3-(2-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4/c1-2-27-18-8-4-3-7-17(18)24-21(26)23-15-11-22-25(12-15)13-16-14-28-19-9-5-6-10-20(19)29-16/h3-12,16H,2,13-14H2,1H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXHRQPIFBKYXHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NC2=CN(N=C2)CC3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-1-(2-ethoxyphenyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxin Moiety: The initial step involves the synthesis of the 2,3-dihydro-1,4-benzodioxin ring system through a cyclization reaction of catechol with an appropriate dihalide under basic conditions.

    Pyrazole Formation: The next step involves the formation of the pyrazole ring by reacting hydrazine with a suitable α,β-unsaturated carbonyl compound.

    Coupling Reactions: The benzodioxin and pyrazole intermediates are then coupled using a suitable linker, often through a nucleophilic substitution reaction.

    Urea Formation: Finally, the ethoxyphenyl group is introduced through a urea formation reaction, typically involving the reaction of an isocyanate with an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

3-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-1-(2-ethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the phenyl or pyrazole rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst or alkylating agents like methyl iodide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Applications De Recherche Scientifique

Chemistry

  • Building Block : The compound serves as a building block for synthesizing more complex molecules.
  • Coordination Chemistry : It acts as a ligand in coordination chemistry, facilitating the formation of metal complexes.

Biology

  • Enzyme Inhibition : Investigated for its potential as an enzyme inhibitor, particularly against enzymes involved in metabolic disorders such as type 2 diabetes mellitus (T2DM) and Alzheimer’s disease (AD) .
  • Biological Probes : Utilized as probes to study various biological pathways and mechanisms.

Medicine

  • Therapeutic Properties : Explored for anti-inflammatory, anticancer, and antimicrobial activities. The compound's unique structure allows it to interact with specific molecular targets involved in disease processes .

Industry

  • Material Development : Used in developing new materials with specific properties such as polymers or coatings that require unique chemical characteristics .

Case Studies and Research Findings

Research has highlighted the potential therapeutic benefits of 3-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-1-(2-ethoxyphenyl)urea:

  • A study demonstrated its inhibitory effects on acetylcholinesterase and alpha-glucosidase enzymes, indicating potential applications in managing diabetes and neurodegenerative diseases .
  • Another investigation focused on the compound's ability to modulate signaling pathways such as PI3K-AKT and MAPK, which are crucial for cell proliferation and survival .

Chemical Reactions Analysis

The compound can undergo various chemical reactions:

Reaction TypeDescription
Oxidation Can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction Reduction reactions can be performed with agents like sodium borohydride.
Substitution Nucleophilic or electrophilic substitutions can occur at the phenyl or pyrazole rings.

Mécanisme D'action

The mechanism of action of 3-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-1-(2-ethoxyphenyl)urea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.

    Pathways Involved: It may modulate signaling pathways such as the PI3K-AKT or MAPK pathways, leading to changes in cellular functions like proliferation, apoptosis, or metabolism.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with several urea and pyrazole derivatives. Key comparisons include:

Compound Name Molecular Formula Molecular Weight Key Substituents Key Differences
3-{1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-1-(2-ethoxyphenyl)urea C₂₁H₂₂N₄O₄ 394.43 2-ethoxyphenyl, benzodioxin-methyl Reference compound
1-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-phenethylurea C₂₁H₂₂N₄O₃ 378.40 Phenethyl, benzodioxin-methyl Phenethyl vs. ethoxyphenyl; −O in ethoxy
1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a) C₁₄H₁₇N₃O 243.31 Ethyl, phenyl, methyl Simpler substituents; no benzodioxin
3-Methyl-4-(4-nitro-imidazol-1-ylmethyl)-1-phenyl-1H-pyrazole (12) C₁₄H₁₃N₅O₂ 283.29 Nitroimidazole, phenyl Nitro group (electron-withdrawing)

Key Observations :

  • The benzodioxin-methyl group in the target compound enhances lipophilicity compared to simpler substituents like ethyl or phenyl in compounds 9a and 12 .
  • Electron-withdrawing groups (e.g., nitro in compound 12) may alter electronic properties of the pyrazole ring, affecting reactivity or target binding .
Physicochemical Properties
  • Melting Points: While data for the target compound is unavailable, analogues like 9a (98–100°C) and 9b (108–110°C) suggest that substituents influence crystallinity. The ethoxy group’s hydrogen-bonding capacity may elevate the target compound’s melting point relative to non-polar analogues .
  • Solubility : The urea moiety and ethoxy group likely enhance water solubility compared to purely lipophilic derivatives (e.g., phenethyl in ). However, the benzodioxin ring may counterbalance this, favoring membrane permeability .
Pharmacological Implications
  • GPR139 Antagonism : highlights pyrazole derivatives as GPR139 antagonists for depression. The target compound’s ethoxyphenyl group may modulate receptor affinity compared to phenyl or phenethyl substituents .
  • Metabolic Stability : The ethoxy group’s susceptibility to oxidative metabolism (vs. hydrolysis in esters) could influence half-life. This contrasts with nitro groups (compound 12), which may confer metabolic resistance .

Activité Biologique

The compound 3-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-1-(2-ethoxyphenyl)urea is a pyrazole derivative that has garnered attention for its diverse biological activities. Pyrazole derivatives are known for their pharmacological significance, exhibiting a wide range of therapeutic effects including anti-inflammatory, analgesic, and anticancer properties.

Chemical Structure

The molecular formula of the compound is C17H18N4O3C_{17}H_{18}N_{4}O_{3} with a molecular weight of approximately 314.34 g/mol. The structure features a pyrazole ring, a benzodioxin moiety, and an ethoxyphenyl group, contributing to its unique biological properties.

Anticancer Activity

Research indicates that pyrazole derivatives can inhibit various cancer cell lines. For instance, studies have shown that compounds similar to the one in focus exhibit cytotoxic effects against breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The mechanism often involves the induction of apoptosis and cell cycle arrest at the G2/M phase.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is well-documented. The compound under review may act by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. This inhibition leads to decreased production of prostaglandins, which are mediators of inflammation.

Antimicrobial Properties

Some studies suggest that pyrazole derivatives possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's structure allows it to penetrate bacterial membranes, disrupting cellular functions.

Case Studies

  • Anticancer Activity : A study conducted by Abdel-Wahab et al. synthesized various pyrazole derivatives and evaluated their anticancer properties. The results indicated that specific modifications in the pyrazole structure enhance cytotoxicity against cancer cell lines .
  • Anti-inflammatory Mechanisms : Research published in the Journal of Medicinal Chemistry highlighted how certain pyrazole compounds inhibit COX enzymes effectively, leading to reduced inflammation in animal models .
  • Antimicrobial Evaluation : A recent study assessed the antimicrobial activity of several pyrazole derivatives against E. coli and Staphylococcus aureus. The results demonstrated significant inhibition zones, suggesting strong antimicrobial effects .

Pharmacological Data Table

Activity TypeMechanismReference
AnticancerInduces apoptosis; cell cycle arrestAbdel-Wahab et al., 2023
Anti-inflammatoryCOX inhibition; reduced prostaglandin synthesisJournal of Medicinal Chemistry
AntimicrobialDisruption of bacterial membrane integrityRecent Microbiology Study

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-1-(2-ethoxyphenyl)urea, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves multi-step protocols, starting with functionalization of the benzodioxane and pyrazole moieties. Key steps include nucleophilic substitution for urea bond formation and purification via column chromatography. Purity validation requires HPLC (>95% purity threshold) and NMR (integration of aromatic protons at δ 6.8–7.5 ppm and urea NH signals at δ 8.1–8.5 ppm). Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H]+ ion at m/z 410.4) .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction is standard. Data collection at low temperature (100 K) minimizes thermal motion artifacts. Use SHELXL for refinement, employing full-matrix least-squares on with anisotropic displacement parameters. Validate hydrogen bonding (e.g., urea N–H···O interactions) using PLATON or Mercury . SHELX programs are preferred for small-molecule refinement due to robust handling of twinning and high-resolution data .

Q. What analytical techniques are critical for assessing solubility and stability in biological buffers?

  • Methodological Answer : Perform UV-Vis spectroscopy to quantify solubility (λmax ~280 nm for aromatic systems). Stability assays in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) require HPLC monitoring over 24–72 hours. Use LC-MS to detect degradation products (e.g., hydrolysis of urea bonds) .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for analogs of this compound?

  • Methodological Answer : Synthesize derivatives with variations in:

  • Benzodioxane substituents (e.g., electron-withdrawing groups at C2).
  • Pyrazole position (N1 vs. N2 alkylation).
    Test in vitro activity (e.g., kinase inhibition assays) and correlate with molecular docking (PDB: 4HJO for kinase targets). Use ANOVA to identify statistically significant SAR trends (p < 0.05) .

Q. How to resolve discrepancies between in vitro potency and in vivo efficacy?

  • Methodological Answer : Address pharmacokinetic limitations:

  • Plasma protein binding : Use equilibrium dialysis to measure free fraction.
  • Metabolic stability : Conduct liver microsome assays (e.g., rat/human CYP450 isoforms).
  • Bioavailability : Compare AUC(0–24h) via IV vs. oral dosing in rodent models. Adjust formulation (e.g., PEGylation) if solubility limits absorption .

Q. What computational strategies predict binding modes with biological targets?

  • Methodological Answer : Perform molecular dynamics (MD) simulations (AMBER/CHARMM force fields) to model urea interactions with ATP-binding pockets. Validate using free-energy perturbation (FEP) for ΔΔG calculations. Cross-reference with crystallographic data (if available) to refine docking poses .

Q. How to analyze contradictory data in enzyme inhibition assays?

  • Methodological Answer :

  • Assay conditions : Control for pH (e.g., Tris vs. HEPES buffers), ionic strength, and reducing agents (DTT may alter enzyme activity).
  • Statistical rigor : Apply Grubbs’ test to exclude outliers and Bland-Altman plots for inter-assay variability.
  • Orthogonal assays : Confirm results with SPR (surface plasmon resonance) for binding kinetics .

Experimental Design & Environmental Impact

Q. How to design a long-term study on environmental persistence of this compound?

  • Methodological Answer : Follow OECD 307 guidelines :

  • Soil/water systems : Monitor degradation via LC-MS/MS over 60 days under aerobic/anaerobic conditions.
  • Ecotoxicity : Use Daphnia magna (EC50) and Aliivibrio fischeri (bioluminescence inhibition) assays.
  • Data modeling : Apply fugacity models to predict partitioning coefficients (log Kow, log Koc) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.